![molecular formula C7H11BrO2 B1313461 6-Bromo-1,4-dioxaspiro[4.4]nonane CAS No. 82235-82-3](/img/structure/B1313461.png)

6-Bromo-1,4-dioxaspiro[4.4]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

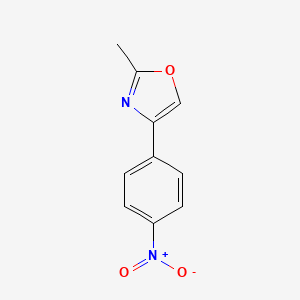

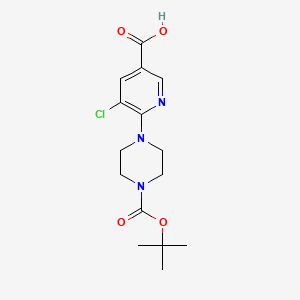

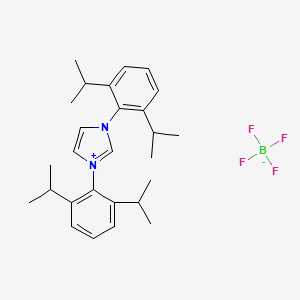

“6-Bromo-1,4-dioxaspiro[4.4]nonane” is a chemical compound with the molecular formula C7H11BrO2 . It has a molecular weight of 207.07 . The compound is also known by its CAS number 82235-82-3 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spiro[4.4]nonane core, which is a type of spirocyclic compound . The compound also contains a bromine atom, which is indicated by the “bromo” prefix in its name .Physical And Chemical Properties Analysis

The compound has a boiling point of 95-100 °C (at a pressure of 15 Torr) and a predicted density of 1.54±0.1 g/cm3 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Bromo-1,4-dioxaspiro[4.4]nonane is an integral compound in the synthesis of multifunctional triazole-containing spiro dilactones. Ghochikyan et al. (2016) demonstrated its role in the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. The bromomethyl group is convertible to an azidomethyl group, which, through a click reaction with alkynes, yields triazole-containing spiro dilactones almost quantitatively (Ghochikyan et al., 2016).

Biological and Pheromone Studies

Spiroacetals like this compound are found widely in nature, particularly in insect secretions. Francke and Kitching (2001) noted its prevalence among volatile, less polar constituents of insect secretions, with significant roles as insect pheromones. For instance, chalcogran, a variant of this compound, is a key component of the male-produced aggregation pheromone of the spruce bark beetle (Francke & Kitching, 2001).

Spiroketalization and Organic Synthesis

Sridharan et al. (2011) described the efficient synthesis of 5,5-spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, using a method that involves epoxide opening and oxa-Michael spiroketalization sequence. This methodology facilitates the direct synthesis of important compounds like chalcogran, a beetle pheromone (Sridharan et al., 2011).

Chemical Shifts and Torsional Strain Analysis

Guerrero-Alvarez and Ariza-Castolo (2007) analyzed the relationship between NMR chemical shifts and the dihedral energies of 1,4-dioxaspiro[4.4]nonane, among other spiroacetals. Their findings contribute to understanding the structural and chemical properties of these compounds, offering insights into their behavior in various chemical environments (Guerrero-Alvarez & Ariza-Castolo, 2007).

Wirkmechanismus

Target of Action

The primary targets of 6-Bromo-1,4-dioxaspiro[4This compound is a derivative of 1,6-dioxaspiro[4.4]nonane, a class of compounds known for their broad spectrum of biological activity . 4]nonane remain to be elucidated.

Mode of Action

The mode of action of 6-Bromo-1,4-dioxaspiro[4It is known that bromination of 1,6-dioxaspiro[44]nonanes proceeds at the 4 and 9 positions of the spiran ring . This suggests that the bromine atom may play a crucial role in the compound’s interaction with its targets.

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-1,4-dioxaspiro[4The compound has a molecular weight of 207.07 and a predicted density of 1.54±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Eigenschaften

IUPAC Name |

9-bromo-1,4-dioxaspiro[4.4]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVRAPHFXNUTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)OCCO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513462 |

Source

|

| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82235-82-3 |

Source

|

| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

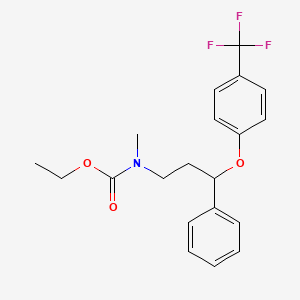

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)